molecular formula C17H19N3O3 B3016893 (E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1211909-24-8

(E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B3016893
CAS No.: 1211909-24-8
M. Wt: 313.357
InChI Key: CIJYAQONQRQXJU-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.357. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Synthesis

Compounds bearing 1,3,4-oxadiazole, similar to (E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, have attracted significant attention due to their biological activities. For example, Khalid et al. (2016) explored the synthesis and antibacterial properties of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, highlighting the potential of these compounds in medical research (Khalid et al., 2016).

Antimicrobial Properties

Another aspect of these compounds is their antimicrobial capabilities. For instance, Başoğlu et al. (2013) synthesized derivatives that included 1,3,4-oxadiazole and piperidine components, demonstrating antimicrobial activities against various microorganisms (Başoğlu et al., 2013). Similarly, Patel et al. (2012) reported the synthesis of novel chromen-2-one based oxadiazoles with piperazine and piperidine, showing notable antimicrobial activity (Patel et al., 2012).

Potential in Drug Discovery

The potential for these compounds in drug discovery is further highlighted by studies like that of Vankadari et al. (2013), where novel oxadiazoles showed significant antibacterial and moderate antifungal activity, indicating their potential as therapeutic agents (Vankadari et al., 2013).

Synthesis Methods

Synthesis methods for these compounds are also of interest. El-Essawy and Rady (2011) describe the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, demonstrating the versatility in the chemical synthesis of such compounds (El-Essawy & Rady, 2011).

Properties

IUPAC Name

(E)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-15(6-5-14-2-1-11-22-14)20-9-7-13(8-10-20)17-19-18-16(23-17)12-3-4-12/h1-2,5-6,11-13H,3-4,7-10H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJYAQONQRQXJU-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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